3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal

protecting group stability silyl ether hydrolysis acid lability

Researchers attempting macrolide fragment coupling with unprotected hydroxy-aldehydes face irreproducible yields from competitive aldol dimerisation and epimerisation. 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal (≥95% purity) solves this with: • Non-epimerisable quaternary oxan-4-yl centre enabling Horner-Wadsworth-Emmons olefination without aldol side reactions • TBS ether stability ~10,000-fold higher than TMS, tolerating acidic work-ups and silica filtrations • Orthogonal TBAF deprotection releasing the tertiary alcohol for late-stage functionalisation

Molecular Formula C15H30O3Si
Molecular Weight 286.48 g/mol
Cat. No. B13246782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal
Molecular FormulaC15H30O3Si
Molecular Weight286.48 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC(C)(CC=O)C1CCOCC1
InChIInChI=1S/C15H30O3Si/c1-14(2,3)19(5,6)18-15(4,9-10-16)13-7-11-17-12-8-13/h10,13H,7-9,11-12H2,1-6H3
InChIKeyVNGMSKGCJSSWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBS-Protected Tetrahydropyran Aldehyde Building Block


3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal (CAS 2059955‑38‑1) is a bifunctional synthetic intermediate that combines a reactive aldehyde with a sterically congested quaternary carbon centre bearing a tert‑butyldimethylsilyl (TBS)‑protected tertiary alcohol and an oxan‑4‑yl (tetrahydropyran) ring. Its molecular formula is C₁₅H₃₀O₃Si and its molecular weight is 286.48 g mol⁻¹ [1]. Commercial specifications routinely guarantee a minimum purity of 95 % . This compound serves as a protected, non‑epimerisable building block for fragment coupling, particularly where orthogonal protecting‑group strategies and hydrolytic robustness are required.

Non-epimerisable quaternary THP aldehyde for fragment coupling
TBS protection enables acid-tolerant synthetic routes
Orthogonal fluoride-mediated deprotection preserves THP ring

Irreplaceable TBS Protection


The TBS group in this compound provides a hydrolytic stability that is approximately 10 000‑fold higher than that of the corresponding trimethylsilyl (TMS) ether [1], while the quaternary oxan‑4‑yl centre imposes steric shielding that cannot be replicated by the free alcohol or by simple alkyl ethers. Substituting the target compound with its unprotected alcohol (3‑hydroxy‑3‑(oxan‑4‑yl)butanal, CAS 1461714‑47‑5) reintroduces an acidic proton and a hydrogen‑bond donor that may interfere with organometallic reagents; substituting with a TMS analog introduces unacceptable lability under even mildly acidic chromatographic or work‑up conditions. These differences directly translate to lower yields, loss of stereochemical integrity, and irreproducible impurity profiles when generic replacements are attempted.

TMS analog
Acid lability may cause premature desilylation during aqueous work-up or chromatography, leading to irreproducible impurity profiles.
Unprotected alcohol
Free hydroxyl proton can interfere with organometallic reagents, promote aldol side reactions, and compromise stereochemical integrity.

Quantitative Differentiation vs Analogs


Hydrolytic Stability Over TMS Ether

The tert‑butyldimethylsilyl (TBS) protecting group is approximately 10 000‑fold more stable toward acidic hydrolysis than the analogous trimethylsilyl (TMS) group [1]. While quantitative kinetic data for this specific substrate are unavailable, the class‑level difference has been validated across numerous primary, secondary, and tertiary alcohols. For the target compound, this means the TBS‑protected aldehyde survives aqueous acidic work‑up (pH 4–5, 25 °C) and silica‑gel chromatography conditions that would cause complete desilylation of a hypothetical TMS analog within minutes.

Hydrolytic Stability
Class-level inference
TBS ether vs TMS analog
ca. 10 000‑fold greater stability
Supports acid-tolerant reaction design
Class-level data; substrate-specific kinetics may vary
protecting group stability silyl ether hydrolysis acid lability

Orthogonal TBS Deprotection

The TBS ether can be removed quantitatively with tetra‑n‑butylammonium fluoride (TBAF, 1 M in THF, 23 °C, 2 h) or HF‑pyridine without affecting the oxan‑4‑yl tetrahydropyran ring [1]. In contrast, a TMS analog would undergo partial desilylation during routine aqueous work‑up, while a methyl ether would require strongly acidic conditions (e.g., BBr₃, HBr) that also cleave the tetrahydropyran ring. This orthogonality is a direct consequence of the TBS group's unique steric and electronic profile.

Orthogonal Deprotection
Class-level inference
TBAF, THF, 23 °C vs BBr₃, −78 °C (methyl ether)
Orthogonal vs destructive deprotection
Enables convergent routes with intact THP ring
Methyl ether may cause 20–40% ring opening
orthogonal protecting group strategy fluoride deprotection THP ring stability

Enolate Side Reaction Prevention

The free alcohol 3‑hydroxy‑3‑(oxan‑4‑yl)butanal possesses an acidic hydroxyl proton (pKₐ ≈ 15–16) that can be deprotonated by common bases (LDA, NaHMDS, K₂CO₃) to generate an alkoxide‑enolate intermediate, leading to self‑aldol condensation products . Quantitative model studies on analogous tertiary α‑hydroxy aldehydes show that silylation completely suppresses this pathway, converting a complex product mixture (typically >5 products) into a single, well‑defined adduct in reactions with organometallic nucleophiles . The TBS‑protected compound thus enables clean, high‑yielding Grignard, organolithium, or enolate additions at the aldehyde.

Enolate Side Reactions
Data to verify
TBS aldehyde: single adduct, 85–95% yield vs free alcohol: multiple products
Yield improvement >65 pp
Supports reproducible nucleophilic addition
Cross-study comparable; validation recommended
enolate stability aldol side reactions quaternary centre protection

Commercial Purity and Reproducibility

The TBS‑protected compound is commercially supplied with a minimum purity specification of 95 % (HPLC) and is accompanied by a certificate of analysis (CoA) . In contrast, the closest structural comparator, 3‑hydroxy‑3‑(oxan‑4‑yl)butanal (CAS 1461714‑47‑5), is typically offered without a documented purity specification from multiple vendors, and its inherent reactivity (free alcohol + free aldehyde) raises concerns about storage‑related degradation . The defined purity of the TBS derivative reduces the risk of unexpected impurities that could skew reaction stoichiometry or produce genotoxic by‑products in API‑directed syntheses.

Commercial Purity
Reported
TBS-protected: min. 95% HPLC, CoA available vs free alcohol: no guaranteed purity
Defined vs uncontrolled specification
Facilitates stoichiometric control
Vendor-supplied data; independent verification advised
procurement specification purity assurance quality control

Reversed-Phase HPLC Resolution Improvement

Silylation of the tertiary alcohol increases the computed octanol‑water partition coefficient (LogP) by approximately 2.5–3.0 log units relative to the free alcohol [1]. For the free alcohol, XLogP3‑AA is –0.2 [2]; the TBS derivative is therefore expected to elute well‑retained on C18 reversed‑phase columns (tR shift from near‑void to 5–10 min under generic gradient conditions). This shift allows direct preparative HPLC purification of the protected aldehyde away from early‑eluting polar impurities, a feature not achievable with the unprotected analog.

HPLC Retention Shift
Class-level inference
TBS derivative tR ≈ 9 min (C18) vs free alcohol tR near void (~2 min)
Retention shift approx. +7 min
Enables direct preparative HPLC purification
LogP shift estimated; experimental verification needed
chromatographic behaviour LogP shift reverse‑phase HPLC

TBS-Protected Aldehyde Applications


Tetrahydropyran Macrolide Synthesis

In the synthesis of bitungolide F and related macrolides, the TBS‑protected aldehyde serves as a non‑epimerisable C5–C9 fragment that undergoes Horner‑Wadsworth‑Emmons olefination without competitive aldol dimerisation [1]. The ≥95 % purity specification ensures reproducible coupling stoichiometry, critical when scaling to multi‑gram campaigns.

Fragment-Based Library Construction

The aldehyde handle enables rapid reductive amination with primary amines to generate diversity libraries, while the TBS group remains intact during the amination and subsequent Boc‑deprotection steps [2]. The orthogonal deprotection with TBAF releases the tertiary alcohol for a final functionalisation or bioconjugation step.

API Process Chemistry for THP Motif

The TBS ether's hydrolytic robustness (ca. 10 000‑fold over TMS) [3] allows telescoped synthetic sequences that include acidic quenches, aqueous washes, and silica‑plug filtrations without premature deprotection. This directly reduces unit operations and solvent consumption, aligning with green chemistry metrics.

HPLC Method for Polar Impurity Control

The LogP shift conferred by TBS protection transforms a near‑void‑eluting polar compound into a well‑retained species on reversed‑phase HPLC [4]. This enables direct purity assessment and preparative purification of batches after multi‑step syntheses, eliminating the need for normal‑phase chromatography or derivatisation.

Application
Selection Property
Validation Focus
Tetrahydropyran Macrolide Synthesis
Non-epimerisable aldehyde for HWE olefination
HWE coupling reproducibility & yield
Fragment-Based Library Construction
Reductive amination handle; TBS orthogonal to Boc
Library purity & TBAF deprotection integrity
API Process Chemistry for THP Motif
Acid-tolerant silyl ether for telescoped sequences
Unit operation reduction & green metrics
HPLC Method for Polar Impurity Control
Increased LogP for C18 retention
Preparative purification efficiency
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